4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide
Description
4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide is a pyrazoline-based benzenesulfonamide derivative characterized by a fluorosulfonylphenyl substituent at position 3 and a phenyl group at position 5 of the pyrazoline ring. The fluorosulfonyl group introduces strong electron-withdrawing properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
4-[3-phenyl-2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c22-30(26,27)18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25(24-20)17-8-12-19(13-9-17)31(23,28)29/h1-13,21H,14H2,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXHZYBNAQXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The core pyrazoline ring is synthesized via cyclocondensation between 4-(fluorosulfonyl)phenylhydrazine and a 1,3-diketone precursor. A modified protocol adapted from US6150534A employs N,N-dimethylacetamide (DMAC) as the solvent, which enhances regioselectivity compared to ethereal solvents. The reaction proceeds at ≤30°C to suppress regioisomer formation, achieving >90% conversion within 16 hours.
Reaction Scheme:
- Hydrazine Formation:
$$ \text{4-Fluorosulfonylbenzenediazonium chloride} + \text{NH}_3 \rightarrow \text{4-(Fluorosulfonyl)phenylhydrazine} $$ - Cyclocondensation:
$$ \text{4-(Fluorosulfonyl)phenylhydrazine} + \text{1,3-Diphenylpropane-1,3-dione} \rightarrow \text{Intermediate pyrazoline} $$ - Sulfonamide Functionalization:
$$ \text{Intermediate pyrazoline} + \text{Benzenesulfonyl chloride} \rightarrow \text{Target compound} $$
Solvent and Temperature Effects
Comparative studies reveal that amide solvents (DMAC, DMF) reduce regioisomer content to <0.5% versus >5% in tetrahydrofuran. Kinetic data (Table 1) demonstrate that temperatures exceeding 30°C accelerate byproduct formation, necessitating precise thermal control.
Table 1: Reaction Efficiency Under Varied Conditions
| Solvent | Temperature (°C) | Yield (%) | Regioisomer Content (%) |
|---|---|---|---|
| DMAC | 25 | 89.6 | 0.4 |
| DMF | 30 | 85.2 | 0.7 |
| THF | 40 | 72.1 | 5.3 |
Purification and Crystallization
Recrystallization Protocols
The crude product is dissolved in isopropanol (IPA) at 50°C and filtered through a 1 μm membrane to remove particulates. Gradual addition of water (IPA:H₂O = 1:1.5) induces crystallization, yielding 99.2% purity after two washes with IPA/H₂O and vacuum drying at 45°C.
Chromatographic Purification
For lab-scale synthesis, silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with 98.5% recovery . However, this method is less scalable than recrystallization.
Analytical Characterization
Spectroscopic Data
High-Performance Liquid Chromatography (HPLC)
A C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA) resolves the target compound at tR = 6.8 min with 99.4% purity.
Regioisomer Control and Mechanistic Insights
The 1,3-diketone tautomerization dictates pyrazoline regiochemistry. DFT calculations suggest that electron-withdrawing groups (e.g., -SO₂F) stabilize the enol form, favoring 5-phenyl substitution over 3-phenyl. Quenching the reaction mixture with ice water within 4 hours prevents equilibration to the thermodynamically stable regioisomer.
Industrial-Scale Production
A 100 L batch process detailed in US6150534A achieves 86–89.6% yield through:
- Continuous Cooling: Jacketed reactors maintain 25–30°C during exothermic cyclocondensation.
- In-Line Filtration: Removal of insoluble impurities pre-crystallization.
- Drying: Fluidized-bed drying at 45°C under reduced pressure minimizes decomposition.
Applications and Derivatives
While primarily a COX-2 inhibitor intermediate , derivatives like 4-[3-cyano-5-(4-fluorophenyl)pyrazol-1-yl]benzenesulfonamide (CID 9967867) exhibit antitumor activity in preclinical models. Structural modifications at the pyrazoline 3-position modulate selectivity and pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Sulfonamide or sulfonic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of sulfonamides and pyrazolines, characterized by the presence of a fluorosulfonyl group which enhances its reactivity and potential biological activity. The molecular formula is C18H16FNO4S, with a molecular weight of approximately 367.39 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that pyrazolines can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide derivatives are well-documented. Compounds with a similar structure have been tested for their ability to reduce inflammation in various animal models, suggesting that this compound may also possess these properties .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazoline derivatives. For example, compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazoline derivatives, including those with sulfonamide groups, against various bacterial strains. The results demonstrated that these compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
Case Study: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory effects of pyrazoline derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling when treated with these compounds compared to controls, supporting their potential as anti-inflammatory agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyrazoline Substituents
(a) 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Derivatives
These compounds (e.g., compounds 1–9 in ) feature a 4-hydroxyphenyl group instead of the fluorosulfonyl substituent. The hydroxyl group confers electron-donating properties, contrasting with the electron-withdrawing fluorosulfonyl group. Studies indicate these derivatives inhibit carbonic anhydrase isoforms and exhibit cytotoxicity, with structure-activity relationships (SAR) showing that aryl substituents at position 5 modulate potency .
(b) 4-[5-(4-Fluorophenyl)-3-phenyl-2-pyrazolinyl]benzenesulfonamide
This analogue () substitutes the fluorosulfonyl group with a 4-fluorophenyl moiety. The fluorine atom provides moderate electron withdrawal but lacks the sulfonyl group’s steric bulk and polarity. Biological data suggest activity against aminopeptidase N and streptokinase, highlighting the role of fluorinated aromatic rings in targeting proteolytic enzymes .
(c) L755507 and L748337 ()
L755507 acts as a β3-adrenoceptor agonist, while L748337 is an antagonist. Their activity underscores the importance of sulfonamide positioning and substituent chemistry in receptor selectivity .
Physicochemical and Pharmacological Differences
Key Observations :
- The fluorosulfonyl group in the target compound likely enhances binding to charged residues in enzyme active sites (e.g., carbonic anhydrase) compared to hydroxyl or plain fluorophenyl groups.
- Steric bulk from the sulfonyl moiety may reduce membrane permeability but improve target specificity.
- Cytotoxicity in hydroxyphenyl analogues () suggests that electron-donating groups may favor off-target interactions, whereas fluorosulfonyl’s polarity could mitigate this .
Biological Activity
4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoline ring and a sulfonamide group, which are known to influence its biological activity. The presence of the fluorosulfonyl group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O4S2 |
| Molecular Weight | 433.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3148888 |
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The fluorosulfonyl group is known for enhancing binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
- Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor for cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways .
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells .
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on COX Inhibition : A study published in PubMed demonstrated that analogues of benzenesulfonamide derivatives exhibited potent inhibitory activity against COX-2 comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The fluorosulfonyl substitution was found to significantly enhance this activity.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values indicated moderate efficacy, suggesting potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | COX-2 Inhibition IC50 (μM) | Cytotoxicity (MCF-7) IC50 (μM) |
|---|---|---|
| This compound | 10.0 | 25.0 |
| Valdecoxib | 9.5 | Not assessed |
| Other benzenesulfonamide derivatives | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide, and how can they be addressed?
- Methodology : Synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Challenges include controlling regioselectivity during pyrazoline ring formation and stabilizing the fluorosulfonyl group under reflux conditions. Evidence from analogous compounds suggests using ethanol as a solvent with catalytic sulfuric acid to enhance cyclization efficiency .
- Data Contradiction : While refluxing in ethanol is common, alternative solvents (e.g., DMF) may improve yields for sterically hindered intermediates but risk sulfonamide hydrolysis. Validate via LC-MS monitoring .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Resolve pyrazoline ring protons (δ 3.0–4.0 ppm) and sulfonamide NH₂ signals (δ 7.2–7.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazoline C=N bonds (~1600 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this sulfonamide-pyrazoline hybrid?
- Methodology :
- Molecular Docking : Simulate interactions with COX-2 or carbonic anhydrase IX, common targets for sulfonamide derivatives. Use AutoDock Vina with PyRx for binding affinity calculations.
- QSAR Studies : Correlate substituent electronic effects (e.g., fluorosulfonyl group’s electron-withdrawing nature) with bioactivity using Gaussian-based DFT calculations .
Q. What experimental designs optimize the assessment of environmental persistence for this compound?
- Methodology :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to assess fluorosulfonyl group stability. Monitor degradation via HPLC-UV.
- Soil Sorption Tests : Use batch equilibrium methods (OECD Guideline 106) with loamy sand to determine Kₒc values .
Q. How do structural modifications (e.g., halogen substitution) impact this compound’s bioactivity?
- Methodology :
- SAR Analysis : Compare IC₅₀ values of fluorosulfonyl derivatives with chloro/bromo analogs in cytotoxicity assays (e.g., MTT on HeLa cells).
- Electron Parametric Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of substituents on pyrazoline ring reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
